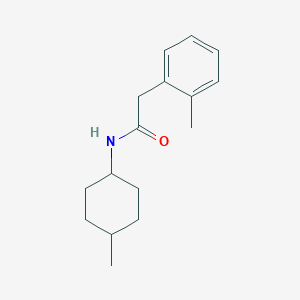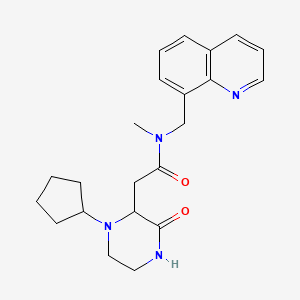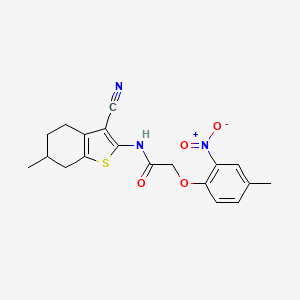![molecular formula C14H22N6O2S B5374210 4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide acts as a buffer by accepting or donating protons depending on the pH of the solution. It maintains a constant pH by minimizing the changes in proton concentration. This compound also has a low UV absorbance, making it suitable for experiments that require UV detection. It does not interfere with the activity of enzymes or proteins, making it an ideal buffer for various biochemical experiments.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes. It does not interfere with the activity of enzymes or proteins and has no toxic effects on cells. It has been shown to have minimal effects on cell viability and proliferation. This compound has also been shown to have no significant effects on the immune system and does not induce inflammation or immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide as a buffer in lab experiments include its ability to maintain a constant pH, its low UV absorbance, and its minimal effects on biochemical and physiological processes. However, this compound has some limitations, such as its limited solubility in water and its tendency to form precipitates at high concentrations. It also has a narrow pH range, making it unsuitable for experiments that require a pH outside the range of 6.1-8.1.
Orientations Futures
There are several future directions for the use of 4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide in scientific research. One direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another direction is the modification of this compound to improve its solubility and reduce its tendency to form precipitates. This compound can also be used in combination with other buffers to improve the stability and activity of enzymes and proteins. Finally, this compound can be used in in vivo experiments to study its effects on physiological processes and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a widely used buffer in scientific research that has minimal effects on biochemical and physiological processes. Its ability to maintain a constant pH and its low UV absorbance make it suitable for various biochemical experiments. However, it has some limitations, such as its limited solubility and narrow pH range. There are several future directions for the use of this compound in scientific research, including the development of new synthesis methods and the modification of this compound to improve its properties.
Méthodes De Synthèse
The synthesis of 4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide can be achieved using various methods. One of the commonly used methods involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, followed by reduction with sodium dithionite and sulfonation with sulfuric acid. Another method involves the reaction of 2-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine with isopropylamine and piperazine, followed by sulfonation with sulfuric acid. The synthesized this compound can be purified using various techniques, such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide has been widely used in scientific research as a buffer in various biochemical and physiological experiments. It is a zwitterionic buffer that has a pKa of 7.5, making it suitable for maintaining a constant pH in the range of 6.1-8.1. This compound has been used as a buffer in various experiments, such as protein crystallization, enzyme assays, and electrophoresis. It has also been used as a buffer in cell culture media and in vivo experiments.
Propriétés
IUPAC Name |
4-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-10(2)12-9-14(20-13(16-12)8-11(3)17-20)18-4-6-19(7-5-18)23(15,21)22/h8-10H,4-7H2,1-3H3,(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBCHSXAEVVVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)S(=O)(=O)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B5374139.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5374161.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5374168.png)
![3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5374172.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)
![4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine](/img/structure/B5374178.png)
![(2R*,3S*,6R*)-5-(cyclopentylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5374185.png)

![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5374207.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374216.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5,6-dimethyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5374217.png)
